

Application Notes and Protocols for Measuring LEI-106 Efficacy

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Compound of Interest

Compound Name: LEI-106

Cat. No.: B608514

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Introduction

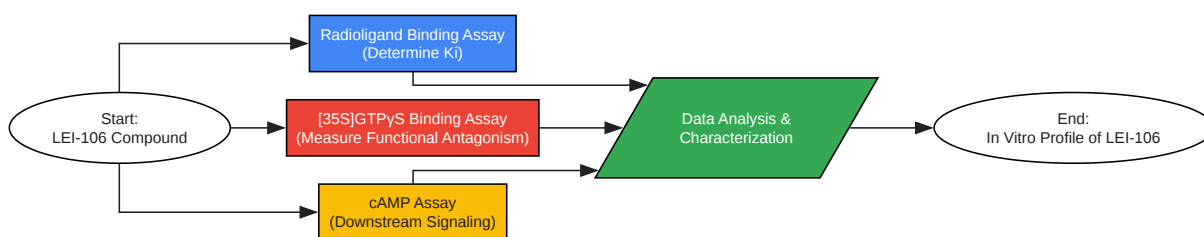
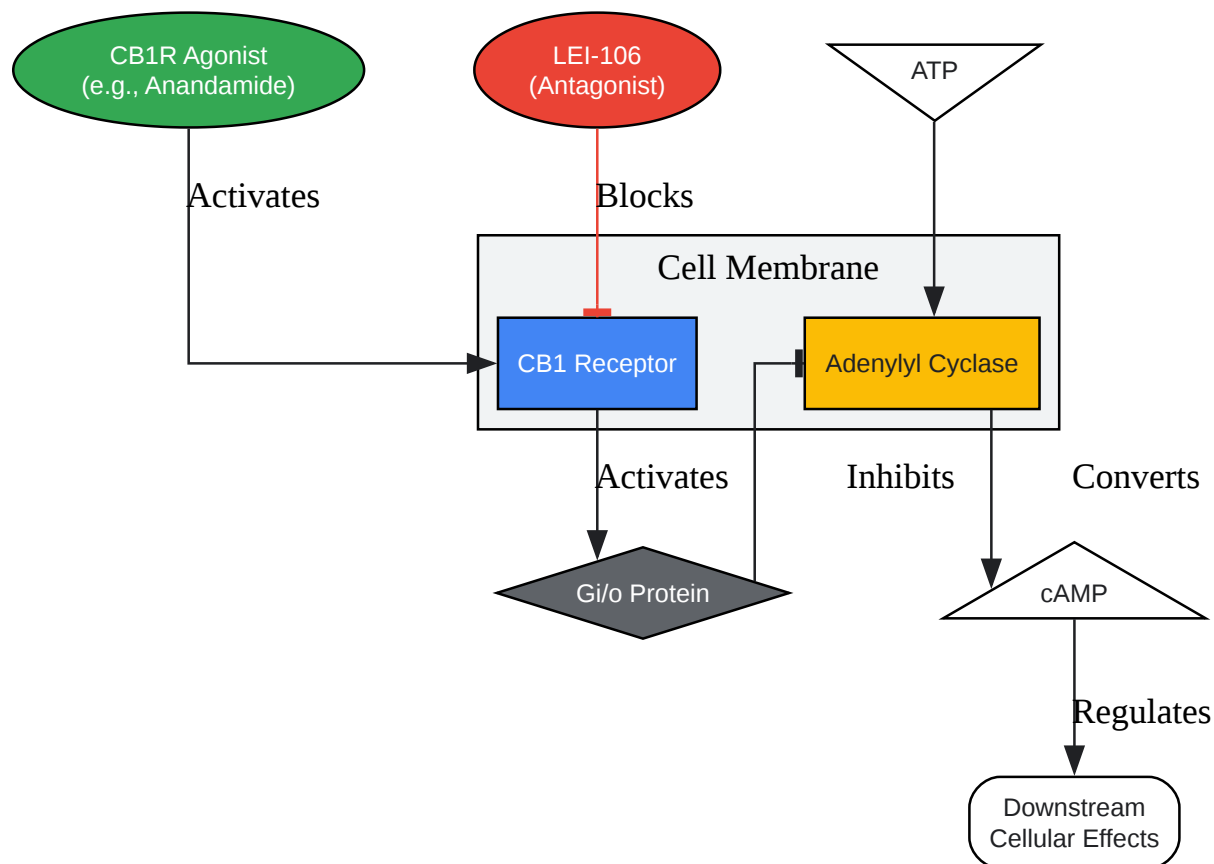
LEI-106 is a novel, potent, and peripherally selective neutral antagonist of the Cannabinoid Receptor 1 (CB1R). Antagonism of the CB1R has shown therapeutic potential in a variety of disorders, including obesity, metabolic syndrome, and liver fibrosis.[1][2] However, first-generation CB1R antagonists were associated with central nervous system (CNS) side effects, such as depression and anxiety, due to their ability to cross the blood-brain barrier.[2][3] **LEI-106** has been specifically designed to limit brain penetrance, thereby minimizing the risk of CNS-related adverse effects while retaining therapeutic efficacy in peripheral tissues.[2][4]

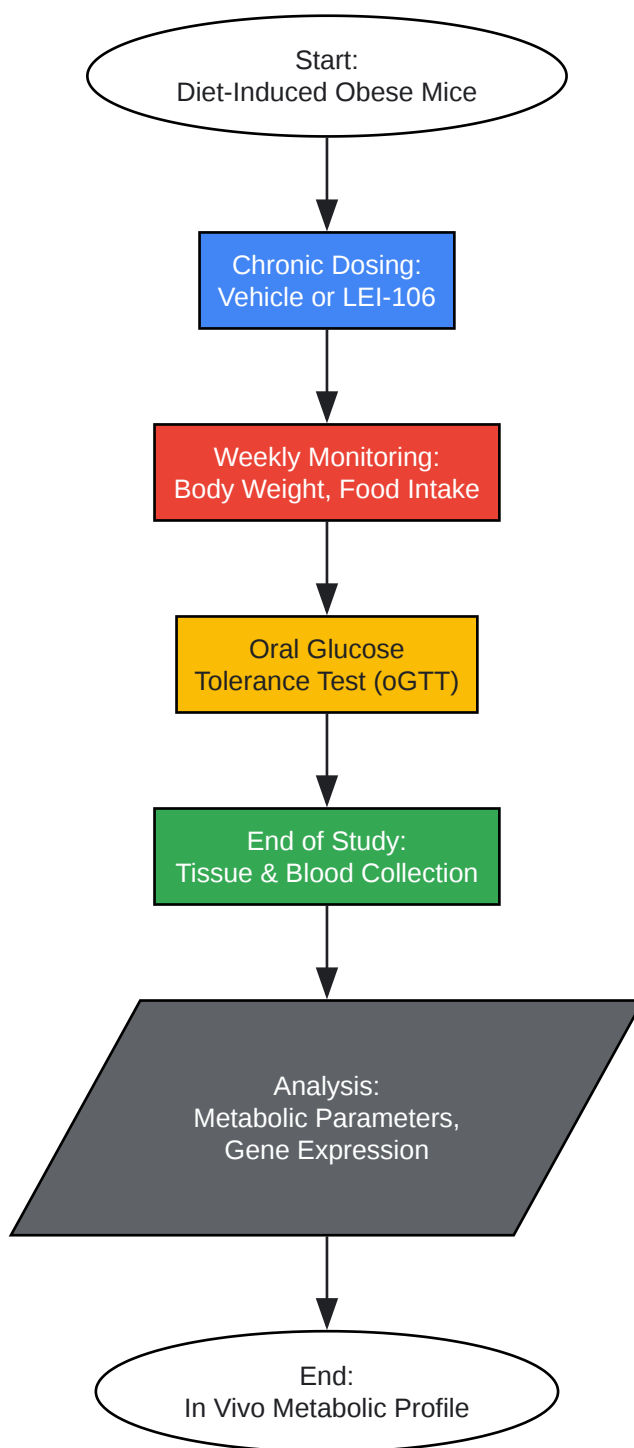
These application notes provide detailed protocols for in vitro and in vivo experiments to characterize the efficacy of **LEI-106** as a CB1R antagonist.

Mechanism of Action & Signaling Pathway

The CB1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory G protein, Gi/o.[4][5] Upon activation by endogenous cannabinoids (e.g., anandamide, 2-AG) or exogenous agonists, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5][6] This signaling cascade influences neurotransmitter release and various metabolic processes.[5] **LEI-106**, as a neutral antagonist, binds to the CB1R and blocks the binding of agonists, thereby

preventing the initiation of this downstream signaling cascade without affecting the basal activity of the receptor.[3]





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